

physical and chemical properties of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzoic acid

Cat. No.: B1355236

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methoxybenzoic acid is a substituted benzoic acid derivative with applications as a chemical intermediate in various research and development sectors. This document provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, and generalized experimental protocols for its synthesis and analysis. Safety, reactivity, and potential applications, particularly in the context of drug discovery, are also discussed to provide a thorough technical resource for professionals in the field.

Core Physical and Chemical Properties

2-Chloro-3-methoxybenzoic acid is a solid, white to off-white crystalline powder or needles at room temperature.^{[1][2]} Its core identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₃	[2] [3]
Molecular Weight	186.59 g/mol	[2] [4]
CAS Number	33234-36-5	[1] [4]
Appearance	White to off-white powder, crystalline powder, or needles	[1]
Melting Point	160°C to 165°C	[1] [3]
Purity	≥96.0% (HPLC) to 98%	[1] [2]
Monoisotopic Mass	186.0083718 Da	[4]
Topological Polar Surface Area	46.5 Å ²	[4]
XLogP3	2.4	[4]
IUPAC Name	2-chloro-3-methoxybenzoic acid	[3] [4]
InChI Key	VIUDWLLKFANPLX- UHFFFAOYSA-N	[2] [3]
SMILES	COC1=CC=CC(=C1Cl)C(=O)O	[4] [5]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Chloro-3-methoxybenzoic acid**. While specific spectra for this exact compound are not widely published in detail, data from suppliers confirms its identity via standard methods.

Spectroscopic Data	Expected Characteristics	Source(s)
Infrared (IR) Spectrum	Conforms to structure. Expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretch, C-O stretches for the ether and acid, and C-Cl stretch.	[1]
¹ H NMR	Expected signals would correspond to the methoxy group protons (-OCH ₃), aromatic protons, and the acidic proton of the carboxyl group (-COOH).	[6][7]
¹³ C NMR	Expected signals would include carbons of the benzene ring, the methoxy group carbon, and the carbonyl carbon of the carboxylic acid.	[8]
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.	[5][9]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **2-Chloro-3-methoxybenzoic acid**, based on established chemical principles and protocols for related compounds.

Synthesis of 2-Chloro-3-methoxybenzoic Acid (Generalized Method)

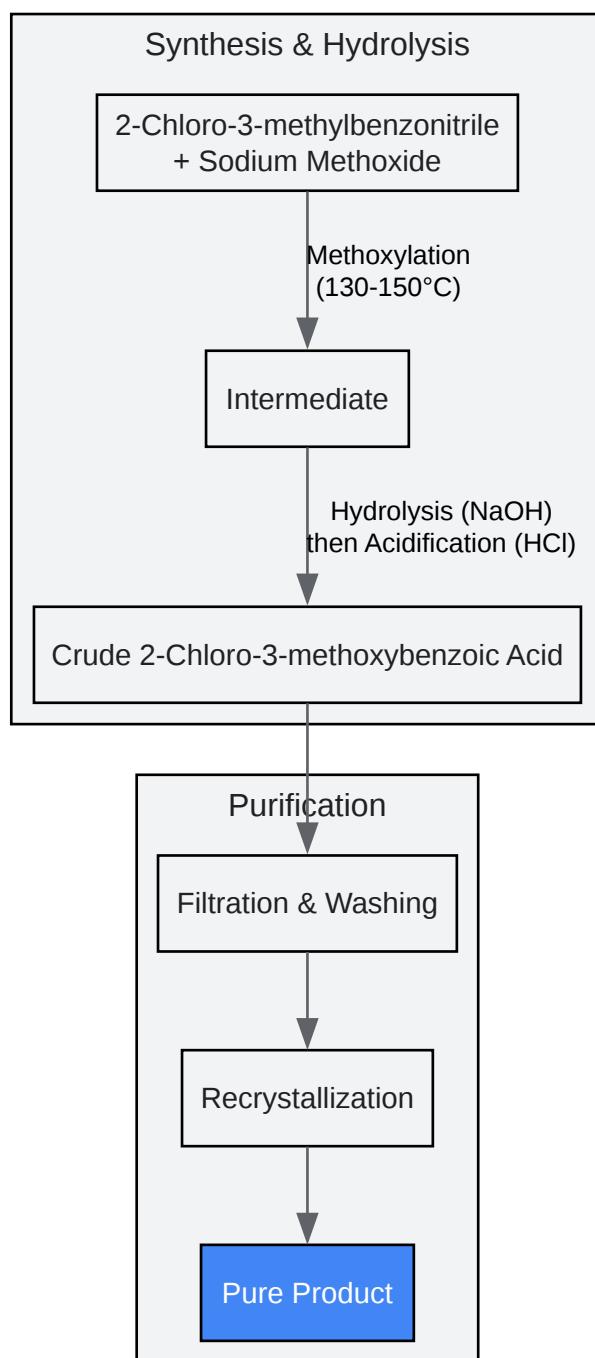
A common synthetic route to substituted benzoic acids involves the modification of precursors such as hydroxy or chloro-substituted benzonitriles or toluenes. A plausible one-pot synthesis for **2-Chloro-3-methoxybenzoic acid** could start from 2-chloro-3-methylbenzonitrile.

Reaction:

- Methoxylation: Nucleophilic substitution of a suitable precursor with sodium methoxide.
- Hydrolysis: Conversion of the nitrile group to a carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

Protocol:

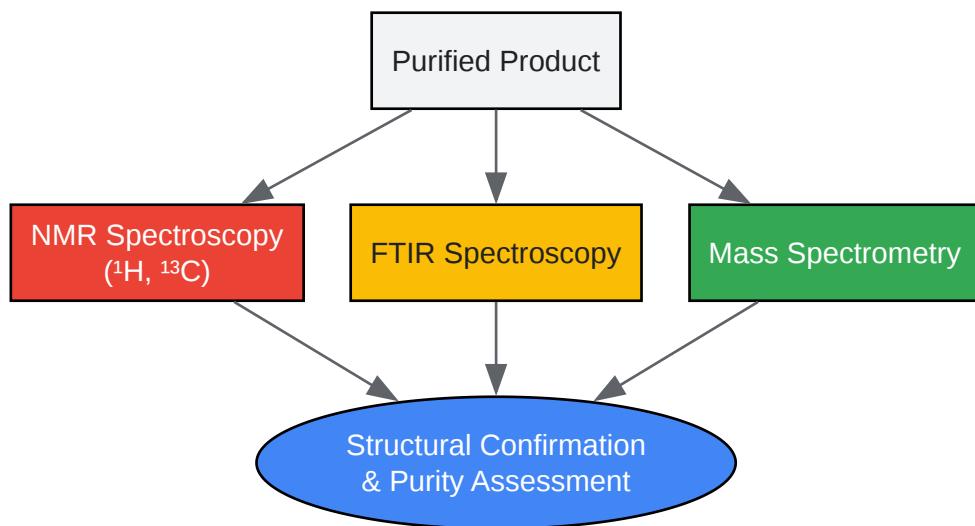
- In a sealed reactor under an inert atmosphere (e.g., nitrogen), charge 2-chloro-3-methylbenzonitrile and a solution of sodium methoxide in methanol.
- Heat the mixture to approximately 130-150°C. The reaction pressure will be between 0.8 and 1.4 MPa.
- Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
- After cooling the reaction mixture, add an aqueous solution of sodium hydroxide.
- Increase the temperature to distill off the methanol, then reflux the remaining mixture for 2-8 hours to facilitate hydrolysis.
- Cool the solution and acidify with hydrochloric acid (HCl) to a pH < 4. This will precipitate the crude **2-Chloro-3-methoxybenzoic acid**.
- Filter the resulting solid, wash with water until neutral, and dry to obtain the final product. Further purification can be achieved by recrystallization.


Spectroscopic Analysis Protocols

The following are standard protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[7]
 - Acquisition: Acquire ^1H and proton-decoupled ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[7][8] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[7]
- Infrared (IR) Spectroscopy
 - Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.[7]
 - Acquisition: Record a background spectrum first, then the sample spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .[7]
- Mass Spectrometry (MS)
 - Sample Preparation: Dissolve the sample in a suitable volatile solvent.
 - Acquisition: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system, and acquire the mass spectrum using a technique like Electron Ionization (EI).

Workflow Visualizations


Generalized Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Generalized one-pot synthesis and purification workflow for **2-Chloro-3-methoxybenzoic acid**.

Analytical Confirmation Workflow

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the structural confirmation of the synthesized compound.

Reactivity, Stability, and Safety

Chemical Reactivity

As a carboxylic acid, **2-Chloro-3-methoxybenzoic acid** undergoes typical reactions of this functional group, such as esterification, amide formation, and reduction. The aromatic ring, influenced by the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group, can participate in electrophilic aromatic substitution reactions.

Stability

The compound is stable under normal storage conditions. For long-term storage, it is recommended to keep it in a cool, dry place.

Safety and Handling

According to GHS classifications, **2-Chloro-3-methoxybenzoic acid** is considered toxic if swallowed and causes serious eye irritation.[2][3]

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

- Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up).[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Applications in Research and Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. The specific substitution pattern of **2-Chloro-3-methoxybenzoic acid** makes it a valuable intermediate for synthesizing more complex molecules. While direct biological activity data for this compound is limited, derivatives of similar structures are explored for various therapeutic effects. For instance, other salicylic acid derivatives have been investigated for anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes.[10] The unique electronic and steric properties imparted by the chloro and methoxy groups can be leveraged by medicinal chemists to fine-tune the pharmacological profile of a lead compound, affecting its binding affinity, metabolic stability, and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 459900050 [thermofisher.com]
- 2. 2-Chloro-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 2-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-chloro-3-methoxybenzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Benzoic acid, 2-chloro- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-3-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1355236#physical-and-chemical-properties-of-2-chloro-3-methoxybenzoic-acid\]](https://www.benchchem.com/product/b1355236#physical-and-chemical-properties-of-2-chloro-3-methoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com